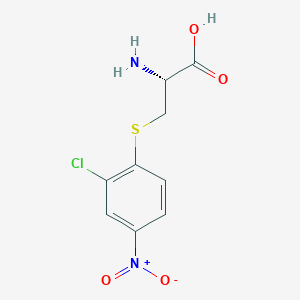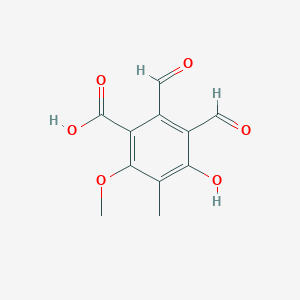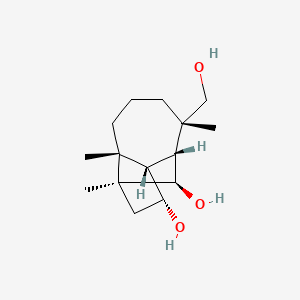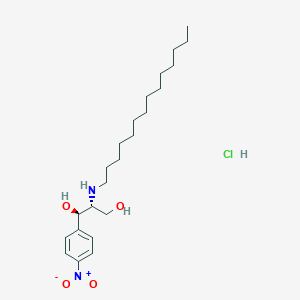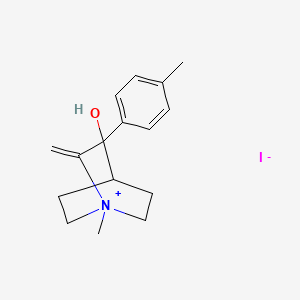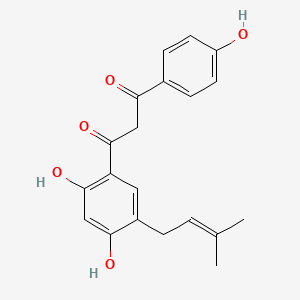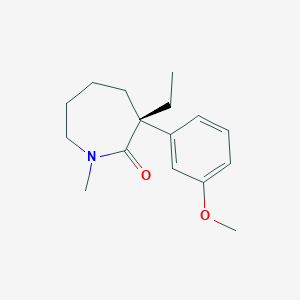
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoisoquinoline core, followed by the introduction of functional groups such as the cyano group, dimethylamino group, and ethyl ester. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of “4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling processes.
相似化合物的比较
Similar Compounds
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid derivatives: These compounds share the same core structure but differ in their functional groups.
Isoquinoline derivatives: Compounds with similar heterocyclic structures but different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine ring that may have similar chemical properties.
Uniqueness
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
93587-49-6 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
ethyl (10E)-11-cyano-10-(dimethylaminomethylidene)-4-oxo-8,9-dihydro-7H-pyrimido[1,2-b]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-19(25)15-9-21-17-14(8-20)16-12(10-22(2)3)6-5-7-13(16)11-23(17)18(15)24/h9-11H,4-7H2,1-3H3/b12-10+ |
InChI 键 |
CQCJCCKEXOWXGI-ZRDIBKRKSA-N |
手性 SMILES |
CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CCC/C3=C\N(C)C)C#N |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCCC3=CN(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
